REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]2[CH2:8][CH2:9][CH:10]([C:11]([O:13][CH3:14])=[O:12])[C:5]2=[CH:4][CH:3]=1.[N-:15]=[N+:16]=[N-:17].[Na+].[CH:19](OCC)(OCC)OCC>CC(O)=O>[N:1]1([C:2]2[N:7]=[C:6]3[CH2:8][CH2:9][CH:10]([C:11]([O:13][CH3:14])=[O:12])[C:5]3=[CH:4][CH:3]=2)[CH:19]=[N:17][N:16]=[N:15]1 |f:1.2|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
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NC1=CC=C2C(=N1)CCC2C(=O)OC
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Name
|
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed on a rotavapor
|
Type
|
EXTRACTION
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Details
|
extracted with EtOAc (50 Mk×3),
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
purified by MPLC (DCM-MeOH)
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Type
|
CUSTOM
|
Details
|
an off-white solid was collected as the desired methyl 2-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate
|
Name
|
|
Type
|
|
Smiles
|
N1(N=NN=C1)C1=CC=C2C(=N1)CCC2C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |